2-(3-Chlorophenylthio)acetic acid
Overview
Description
2-(3-Chlorophenylthio)acetic acid is an organic compound with the chemical formula C9H9ClO2S. It is a colorless to pale yellow solid that can be dissolved in organic solvents . This compound is primarily used as an intermediate in the synthesis of various pesticides .
Scientific Research Applications
2-(3-Chlorophenylthio)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Preparation Methods
The synthesis of 2-(3-Chlorophenylthio)acetic acid typically involves the reaction of hydrogen sulfide with 3-chlorophenylacetaldehyde . The specific procedure includes passing hydrogen sulfide gas into the reaction solution, followed by the addition of 3-chlorobenzeneacetaldehyde, and carrying out the reaction at an appropriate temperature and time . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Chlorophenylthio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenylthio)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
2-(3-Chlorophenylthio)acetic acid can be compared with other similar compounds, such as:
- 2-(4-Chlorophenylthio)acetic acid
- 2-(2-Chlorophenylthio)acetic acid
- 2-(3-Bromophenylthio)acetic acid
These compounds share similar structural features but differ in the position or type of halogen atom attached to the phenyl ring. The uniqueness of this compound lies in its specific chemical properties and reactivity, which can influence its applications and effectiveness in various contexts.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOKVFCLFRLSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406151 | |
Record name | 2-(3-chlorophenylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-38-1 | |
Record name | 2-(3-chlorophenylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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